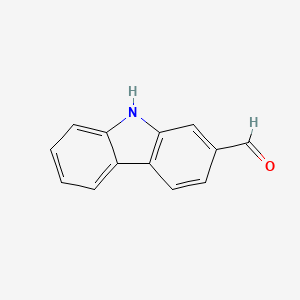
3-Chlorocyclobutanecarboxylic acid
Übersicht
Beschreibung
3-Chlorocyclobutanecarboxylic acid is a chemical compound with the CAS Number: 35207-71-7 . It has a molecular weight of 134.56 and its IUPAC name is 3-chlorocyclobutanecarboxylic acid . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chlorocyclobutanecarboxylic acid is 1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) . This indicates that the molecule consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Chlorocyclobutanecarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Chlorocyclobutanecarboxylic acid is a valuable building block in organic synthesis. It can be used to introduce cyclobutane rings into more complex molecules, which are prevalent in many natural products and pharmaceuticals. The presence of the chloro group and carboxylic acid functionality allows for further derivatization through substitution reactions or amidation to yield a variety of compounds .
Medicinal Chemistry
In medicinal chemistry, 3-Chlorocyclobutanecarboxylic acid can serve as a precursor for the synthesis of cyclobutane-containing drugs. The rigidity of the cyclobutane ring can confer unique biological activity and metabolic stability to the resulting compounds. This acid could be used to develop new analogs of existing drugs or to explore new therapeutic areas .
Material Science
The carboxylic acid group of 3-Chlorocyclobutanecarboxylic acid can be used to modify surfaces, particularly in the field of nanotechnology. For instance, it can be employed to functionalize carbon-based nanostructures like carbon nanotubes and graphene, improving their dispersion in polar solvents and facilitating their application in composite materials .
Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of 3-Chlorocyclobutanecarboxylic acid can be explored for the development of novel agrochemicals. The unique structural properties of the cyclobutane ring might lead to pesticides or herbicides with improved efficacy and selectivity .
Polymer Science
3-Chlorocyclobutanecarboxylic acid can be utilized in polymer science to create polymers with cyclobutane units in their backbone. These polymers could exhibit distinctive physical properties, such as increased thermal stability or resilience, which are advantageous for industrial applications .
Catalysis
The acid can act as a ligand in catalysis, potentially forming complexes with metals that catalyze various chemical reactions. This could lead to the development of new catalytic systems with enhanced activity or specificity .
Environmental Science
In environmental science, 3-Chlorocyclobutanecarboxylic acid could be studied for its potential role in bioremediation processes. Its derivatives might interact with pollutants, aiding in their breakdown or removal from the environment .
Flavor and Fragrance Industry
Lastly, the compound might find applications in the flavor and fragrance industry. By undergoing specific reactions, it could lead to the synthesis of novel compounds that mimic natural flavors or fragrances .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chlorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLLCVUUMDULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550391 | |
| Record name | 3-Chlorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutanecarboxylic acid | |
CAS RN |
35207-71-7 | |
| Record name | 3-Chlorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-Chlorocyclobutanecarboxylic acid according to the provided research?
A1: The provided research abstract [] focuses on the synthesis of 3-Chlorocyclobutanecarboxylic acid through the decarboxylation and chlorination of 1,1-cyclobutanedicarboxylic acid. It does not delve into the applications or properties of the resulting compound. Therefore, we cannot determine its applications based solely on this abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



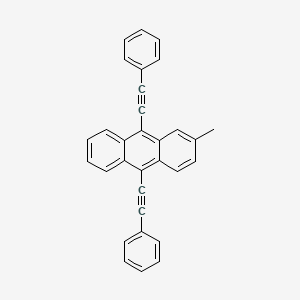

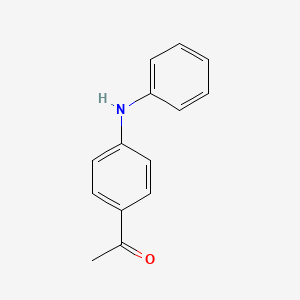

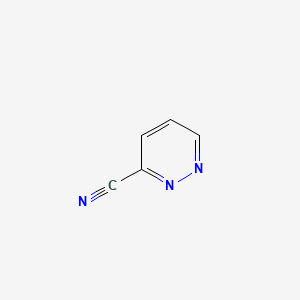
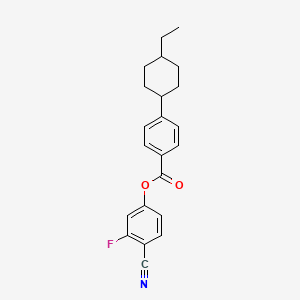

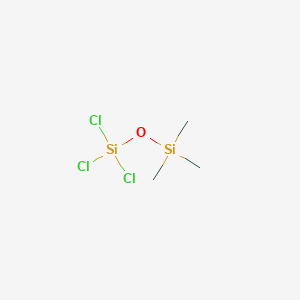
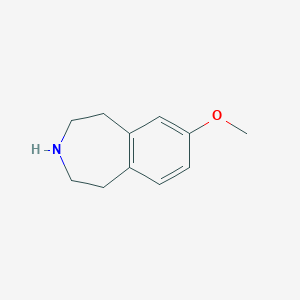
![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)

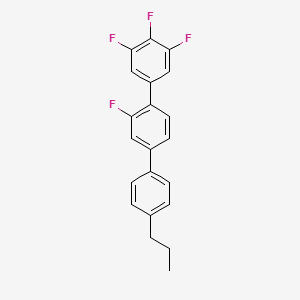
![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)
